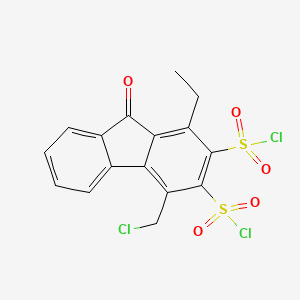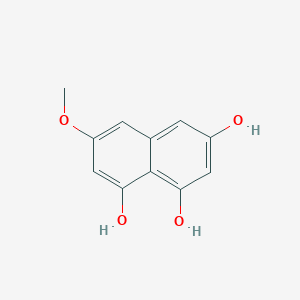
6-Methoxynaphthalene-1,3,8-triol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Methoxynaphthalene-1,3,8-triol is a chemical compound belonging to the class of naphthalenetriols. It is characterized by a naphthalene ring substituted with methoxy and hydroxy groups at specific positions. The molecular formula of this compound is C11H10O4, and it has a molecular weight of 206.19 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methoxynaphthalene-1,3,8-triol typically involves the methoxylation and hydroxylation of naphthalene derivatives. One common method includes the use of methoxy and hydroxy substituents in a controlled reaction environment. Specific details on the reaction conditions and catalysts used in these processes are often proprietary and vary depending on the desired yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors where the reaction conditions are optimized for maximum efficiency. This includes precise control of temperature, pressure, and the use of specific catalysts to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
6-Methoxynaphthalene-1,3,8-triol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into different hydroxy derivatives.
Substitution: The methoxy and hydroxy groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired products are formed .
Major Products
The major products formed from these reactions include various hydroxy and methoxy derivatives of naphthalene, which can be further utilized in different chemical processes .
Scientific Research Applications
6-Methoxynaphthalene-1,3,8-triol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound is studied for its potential biological activities, including antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of oxidative stress-related conditions.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 6-Methoxynaphthalene-1,3,8-triol involves its interaction with specific molecular targets and pathways. The compound’s methoxy and hydroxy groups play a crucial role in its reactivity and interaction with biological molecules. These interactions can lead to various biological effects, including antioxidant activity and modulation of enzyme functions .
Comparison with Similar Compounds
Similar Compounds
Naphthalene-1,3,8-triol: Similar structure but lacks the methoxy group.
1,3,8-Trihydroxynaphthalene: Another derivative with three hydroxy groups but no methoxy group.
Uniqueness
6-Methoxynaphthalene-1,3,8-triol is unique due to the presence of both methoxy and hydroxy groups, which confer distinct chemical and biological properties. This combination of functional groups makes it a valuable compound for various applications in research and industry .
Properties
CAS No. |
64954-46-7 |
|---|---|
Molecular Formula |
C11H10O4 |
Molecular Weight |
206.19 g/mol |
IUPAC Name |
6-methoxynaphthalene-1,3,8-triol |
InChI |
InChI=1S/C11H10O4/c1-15-8-3-6-2-7(12)4-9(13)11(6)10(14)5-8/h2-5,12-14H,1H3 |
InChI Key |
BJKKPMAFKFJWGO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=CC(=CC(=C2C(=C1)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Acetic acid, tribromo-, 2-[(2,5-diethoxyphenyl)thio]ethyl ester](/img/structure/B14505996.png)

![N-[(2-Chloro-2-methylpropyl)sulfanyl]-N,4-dimethylbenzene-1-sulfonamide](/img/structure/B14506017.png)
![(3aR,6aR)-5,6-Dimethyl-1,3,3a,6a-tetrahydro-4H-cyclopenta[c]furan-4-one](/img/structure/B14506018.png)
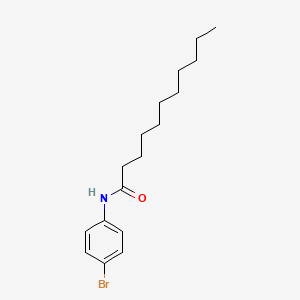
![(6aR,10aR)-1-Hydroxy-6,6,9-trimethyl-3-propyl-6a,7,10,10a-tetrahydro-6H-dibenzo[b,d]pyran-4-carboxylic acid](/img/structure/B14506026.png)
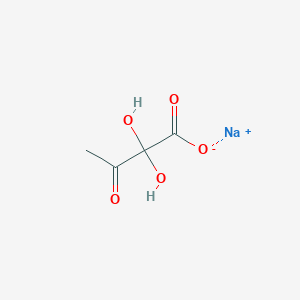
![Acetic acid;2,3,4,6,7,8-hexahydropyrrolo[1,2-a]pyrimidine](/img/structure/B14506033.png)

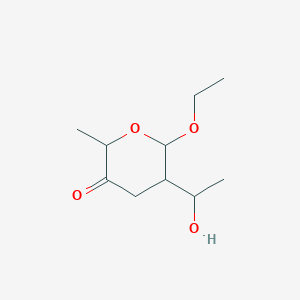
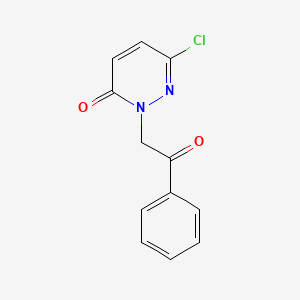

![Ethyl 7-[2-(hydroxymethyl)-5-oxopyrrolidin-1-YL]heptanoate](/img/structure/B14506068.png)
